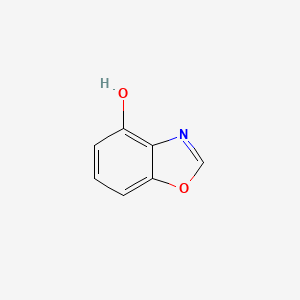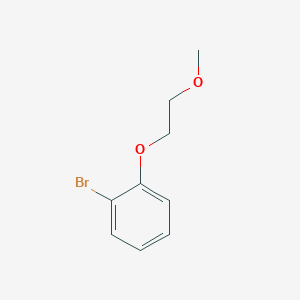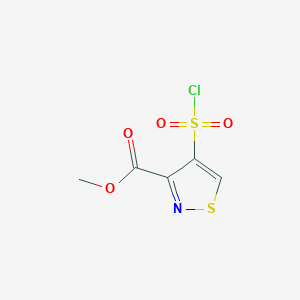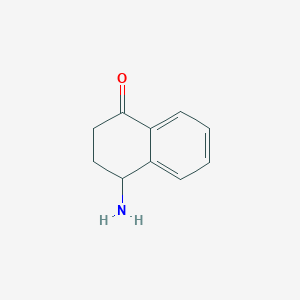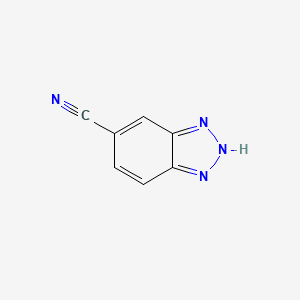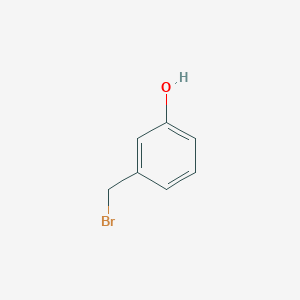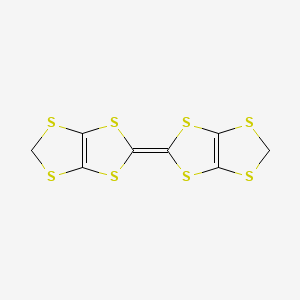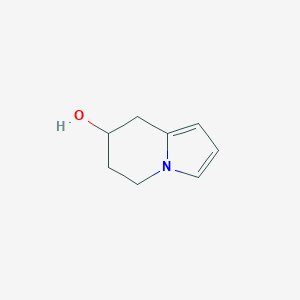
3-Cyclopropylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylimidazolidine-2,4-dione is a chemical compound that has been the subject of various studies due to its potential pharmaceutical applications. The compound is characterized by the presence of an imidazolidine-2,4-dione core, which is a common feature in many biologically active molecules, and a cyclopropyl group that can influence its chemical and physical properties .
Synthesis Analysis
The synthesis of derivatives of imidazolidine-2,4-dione has been explored in several studies. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach involves the synthesis of spirobicycloimidazolidine-2,4-diones from norcamphor, which are then reacted with arylsulfonyl chlorides to produce 3-(arylsulfonyl)spiroimidazolidine-2,4-diones with potential antidiabetic properties . Additionally, N-Mannich bases derived from 5-cyclopropyl-5-phenyl-imidazolidine-2,4-diones have been synthesized and shown to possess anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives can be complex and sometimes unexpected. For example, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation with significant dihedral angles between the benzene and five-membered rings, stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo a variety of chemical reactions. Cycloadditions with 1,3-dipoles can lead to the formation of spirohydantoin derivatives, while reactions under basic or acidic conditions can result in the formation of pyrazole- or isoxazole-5-carboxamides and carboxylates through aromatization and cleavage of the hydantoin ring . A novel method for the synthesis of pyrazolidine-3,5-diones, which are important in pharmaceuticals, involves a metal-free oxidative dehydrogenative N-N bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropylimidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of the cyclopropyl group and other substituents can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential use as a pharmaceutical agent, as seen in the antidiabetic and anticonvulsant activities of some derivatives . The intermolecular interactions observed in crystal structures can also provide insights into the compound's behavior in solid-state or solution .
科学的研究の応用
“3-Cyclopropylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 69627-56-1 . It’s a solid substance with a molecular weight of 140.14 .
The Thiazolidin-2,4-dione (TZD) moiety, which is similar to the imidazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
-
Antimicrobial Activity TZD analogues exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . Mur ligases are involved in the biosynthesis of bacterial cell walls, making them a target for antimicrobial drugs .
-
Antioxidant Activity TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can lead to cell damage. Antioxidants can neutralize these harmful effects .
-
Lipoxygenase Inhibition Activity Thiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition activity was determined by QSAR and molecular docking studies .
-
Anti-Inflammatory Activity Thiazolidine-2,4-dione derivatives have shown anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and compounds with anti-inflammatory activity can help reduce this response .
-
Antitumor Activity Thiazolidine-2,4-dione derivatives have demonstrated antitumor activity . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment .
-
Antihyperglycemic Activity Thiazolidine-2,4-dione derivatives have shown antihyperglycemic activity . They can lower high blood sugar levels, which is beneficial for managing diabetes .
-
Antimicrobial Activity TZD analogues exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . Mur ligases are involved in the biosynthesis of bacterial cell walls, making them a target for antimicrobial drugs .
-
Antioxidant Activity TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can lead to cell damage. Antioxidants can neutralize these harmful effects .
-
Lipoxygenase Inhibition Activity Thiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition activity was determined by QSAR and molecular docking studies .
-
Anti-Inflammatory Activity Thiazolidine-2,4-dione derivatives have shown anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and compounds with anti-inflammatory activity can help reduce this response .
-
Antitumor Activity Thiazolidine-2,4-dione derivatives have demonstrated antitumor activity . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment .
-
Antihyperglycemic Activity Thiazolidine-2,4-dione derivatives have shown antihyperglycemic activity . They can lower high blood sugar levels, which is beneficial for managing diabetes .
特性
IUPAC Name |
3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZRUJBGDIMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

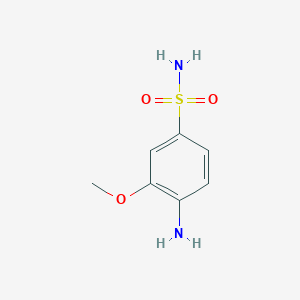
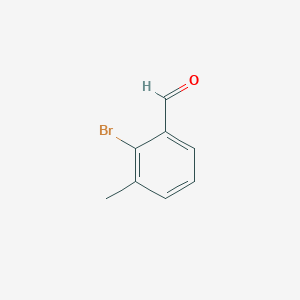
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

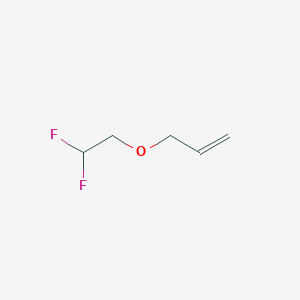
![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)
